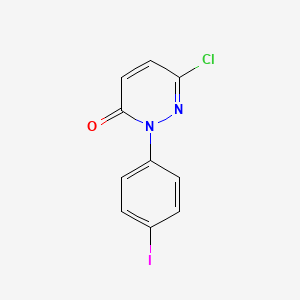
3(2H)-Pyridazinone, 6-chloro-2-(4-iodophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-(4-iodophenyl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with chlorine and iodine atoms. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(4-iodophenyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and diketones.
Substitution Reactions: Introduction of the chlorine and iodine atoms can be done through halogenation reactions using reagents like N-chlorosuccinimide (NCS) and iodine monochloride (ICl).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the pyridazine ring.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield derivatives with different functional groups replacing the halogens.
科学的研究の応用
6-chloro-2-(4-iodophenyl)pyridazin-3(2H)-one may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of 6-chloro-2-(4-iodophenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-(4-iodophenyl)pyridazin-3(2H)-one: Lacks the chlorine substitution.
6-chloro-2-phenylpyridazin-3(2H)-one: Lacks the iodine substitution.
6-chloro-2-(4-bromophenyl)pyridazin-3(2H)-one: Contains bromine instead of iodine.
Uniqueness
6-chloro-2-(4-iodophenyl)pyridazin-3(2H)-one is unique due to the presence of both chlorine and iodine atoms, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
61442-14-6 |
|---|---|
分子式 |
C10H6ClIN2O |
分子量 |
332.52 g/mol |
IUPAC名 |
6-chloro-2-(4-iodophenyl)pyridazin-3-one |
InChI |
InChI=1S/C10H6ClIN2O/c11-9-5-6-10(15)14(13-9)8-3-1-7(12)2-4-8/h1-6H |
InChIキー |
KFWNNAVQLBXDPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C(=O)C=CC(=N2)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


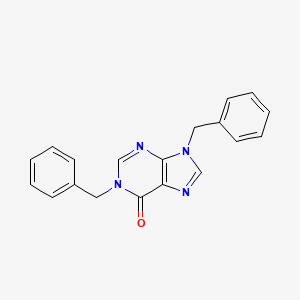
![Glycine, N-[1-(phenylacetyl)-L-prolyl]-](/img/structure/B12918992.png)
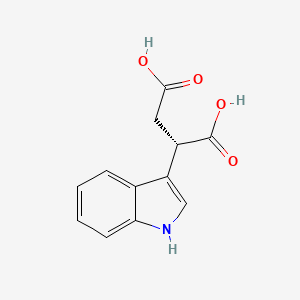
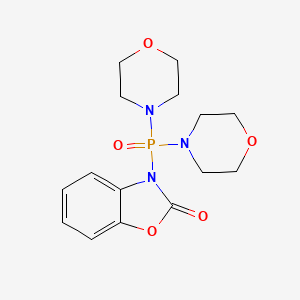

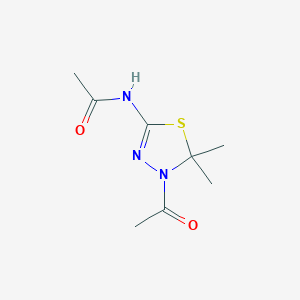


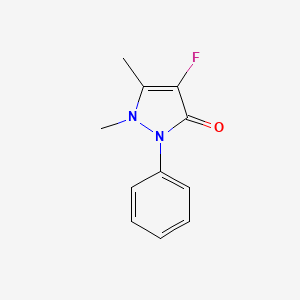
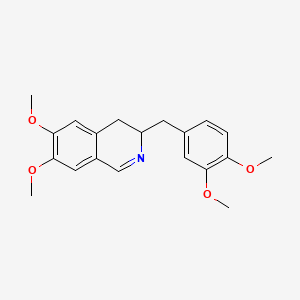
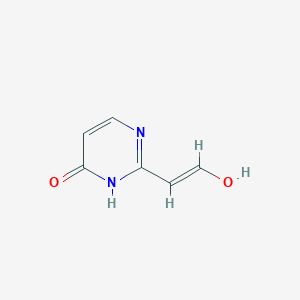
![8-[(3-Aminopropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12919067.png)

![N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide](/img/structure/B12919071.png)
